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Compound of Interest

Compound Name: 1-Pyrimidin-2-yl-piperidin-4-one

Cat. No.: B039174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data

for the compound 1-Pyrimidin-2-yl-piperidin-4-one. Due to the limited availability of direct

experimental spectra for this specific molecule in publicly accessible literature, this document

presents a predictive analysis based on established spectroscopic principles and data from

closely related analogues. The information herein is intended to serve as a reference for the

identification, characterization, and quality control of 1-Pyrimidin-2-yl-piperidin-4-one in a

research and development setting.

Predicted Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 1-Pyrimidin-2-yl-piperidin-4-one. These

predictions are derived from the analysis of similar N-aryl piperidin-4-one and pyrimidine

derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent:
CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.30 Doublet 2H
H-4', H-6' (Pyrimidine

ring)

~6.50 Triplet 1H H-5' (Pyrimidine ring)

~4.60 Triplet 4H
H-2, H-6 (Piperidinone

ring)

~2.60 Triplet 4H
H-3, H-5 (Piperidinone

ring)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent:
CDCl₃)

Chemical Shift (δ) ppm Assignment

~208.0 C-4 (C=O, Piperidinone ring)

~161.0 C-2' (Pyrimidine ring)

~157.5 C-4', C-6' (Pyrimidine ring)

~110.0 C-5' (Pyrimidine ring)

~45.0 C-2, C-6 (Piperidinone ring)

~41.0 C-3, C-5 (Piperidinone ring)

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~2950-2850 Medium C-H stretch (aliphatic)

~1720 Strong C=O stretch (ketone)

~1580-1550 Strong
C=N and C=C stretch

(pyrimidine ring)

~1400-1300 Medium C-N stretch (aryl-amine)
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Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Relative Intensity Possible Fragment

177 High [M]⁺ (Molecular Ion)

149 Medium [M - CO]⁺

121 Medium [M - CO - C₂H₄]⁺

95 High
[C₄H₅N₂]⁺ (Pyrimidine

fragment)

82 Medium
[C₅H₈N]⁺ (Piperidinone

fragment)

Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of 1-
Pyrimidin-2-yl-piperidin-4-one.

Synthesis of 1-Pyrimidin-2-yl-piperidin-4-one
A plausible synthetic route for 1-Pyrimidin-2-yl-piperidin-4-one involves the nucleophilic

aromatic substitution of 2-chloropyrimidine with piperidin-4-one.

Materials:

Piperidin-4-one hydrochloride

2-Chloropyrimidine

Potassium carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF)

Ethyl acetate

Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of piperidin-4-one hydrochloride (1.0 eq) in DMF, add potassium carbonate (2.5

eq).

Stir the mixture at room temperature for 30 minutes.

Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., hexane:ethyl acetate).

Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a

compound.[1][2]

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

Dissolve 5-10 mg of the purified 1-Pyrimidin-2-yl-piperidin-4-one in approximately 0.7 mL

of deuterated chloroform (CDCl₃).
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Transfer the solution to a clean and dry 5 mm NMR tube.

Data Acquisition:

Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise

ratio.

Acquire ¹³C NMR spectra, including a DEPT-135 experiment to differentiate between CH,

CH₂, and CH₃ groups.

Process the spectra using appropriate software, including Fourier transformation, phase

correction, and baseline correction. Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[3][4]

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory.

Sample Preparation:

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample and

the crystal.

Data Acquisition:

Record the spectrum in the range of 4000-400 cm⁻¹.

Collect a background spectrum of the clean, empty ATR crystal before running the sample.

The instrument's software will automatically subtract the background spectrum from the

sample spectrum.
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Identify the characteristic absorption bands corresponding to the functional groups in the

molecule.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.[5][6]

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or

dichloromethane, to a concentration of approximately 1 mg/mL.[7]

If necessary, dilute the solution further to prevent overloading the instrument.[7]

Data Acquisition:

Introduce the sample into the ion source. In EI, high-energy electrons bombard the sample,

causing ionization and fragmentation.[8]

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio

(m/z).[8]

A detector records the abundance of each ion.

Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and the

characteristic fragmentation pattern.

Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of

1-Pyrimidin-2-yl-piperidin-4-one.
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Caption: Synthetic workflow for 1-Pyrimidin-2-yl-piperidin-4-one.
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Caption: Workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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